6-Beta-Hydroxy-19-Norandrostenedione
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Overview
Description
6-Beta-Hydroxy-19-Norandrostenedione is a synthetic steroidal compound derived from norandrostenedione It is known for its unique structural modifications, which confer distinct biochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Beta-Hydroxy-19-Norandrostenedione typically involves the hydroxylation of norandrostenedione. One common method includes microbial biotransformation using specific strains of fungi, such as Cunninghamella blakesleeana, which can hydroxylate the steroid at the 6-beta position . Another approach involves chemical synthesis, where norandrostenedione is subjected to hydroxylation using reagents like osmium tetroxide or selenium dioxide under controlled conditions .
Industrial Production Methods: Industrial production of this compound often employs biotechnological processes due to their efficiency and eco-friendliness. Large-scale fermentation using genetically engineered microorganisms can produce the compound in significant quantities. The process involves optimizing the growth conditions and substrate concentrations to maximize yield .
Chemical Reactions Analysis
Types of Reactions: 6-Beta-Hydroxy-19-Norandrostenedione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming norandrostenedione.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of 6-keto-19-norandrostenedione.
Reduction: Conversion to 19-norandrostenedione.
Substitution: Formation of 6-halogenated derivatives.
Scientific Research Applications
6-Beta-Hydroxy-19-Norandrostenedione has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and enzyme interactions.
Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and treatment of certain endocrine disorders.
Industry: Utilized in the production of performance-enhancing drugs and supplements
Mechanism of Action
The mechanism of action of 6-Beta-Hydroxy-19-Norandrostenedione involves its interaction with androgen receptors. The compound binds to these receptors with high selectivity, leading to the activation of specific gene expression pathways. This interaction can result in anabolic effects, such as increased muscle mass and strength. Additionally, the compound can be metabolized to 19-nortestosterone, which further contributes to its biological activity .
Comparison with Similar Compounds
19-Norandrostenedione: A precursor to 6-Beta-Hydroxy-19-Norandrostenedione, known for its anabolic properties.
Uniqueness: this compound is unique due to its specific hydroxylation at the 6-beta position, which alters its interaction with androgen receptors and metabolic pathways. This modification can enhance its selectivity and potency compared to other similar compounds .
Properties
IUPAC Name |
6-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3/c1-18-7-6-12-11-3-2-10(19)8-14(11)16(20)9-13(12)15(18)4-5-17(18)21/h8,11-13,15-16,20H,2-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGVJIQPGVYHQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C4CCC(=O)C=C4C(CC3C1CCC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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